molecular formula C8H12O2 B14697254 (1R,2S)-2-(3-oxobutyl)cyclopropane-1-carbaldehyde CAS No. 32543-79-6

(1R,2S)-2-(3-oxobutyl)cyclopropane-1-carbaldehyde

Cat. No.: B14697254
CAS No.: 32543-79-6
M. Wt: 140.18 g/mol
InChI Key: OYJRLNHODRSJIZ-YUMQZZPRSA-N
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Description

(1R,2S)-2-(3-oxobutyl)cyclopropane-1-carbaldehyde is an organic compound characterized by a cyclopropane ring substituted with a 3-oxobutyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-(3-oxobutyl)cyclopropane-1-carbaldehyde typically involves the following steps:

    Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, such as the Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a metal catalyst.

    Introduction of the 3-Oxobutyl Group: This step may involve the alkylation of the cyclopropane ring with a suitable 3-oxobutyl precursor under basic conditions.

    Aldehyde Functionalization: The final step involves the oxidation of a primary alcohol to an aldehyde using reagents like PCC (Pyridinium chlorochromate) or Swern oxidation.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-(3-oxobutyl)cyclopropane-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The cyclopropane ring can undergo nucleophilic substitution reactions, particularly under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or PCC.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like halides, amines, or alcohols under acidic or basic conditions.

Major Products

    Oxidation: Corresponding carboxylic acid.

    Reduction: Corresponding primary alcohol.

    Substitution: Various substituted cyclopropane derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Study of Reaction Mechanisms: Helps in understanding the behavior of cyclopropane rings and aldehyde groups in various chemical reactions.

Biology and Medicine

    Pharmaceuticals: Potential precursor for the synthesis of biologically active compounds.

    Biochemical Studies: Used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Industry

    Material Science:

    Agriculture: May be used in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (1R,2S)-2-(3-oxobutyl)cyclopropane-1-carbaldehyde involves its interaction with various molecular targets, depending on the specific application. For example, in biochemical studies, it may act as a substrate for enzymes, undergoing specific transformations that can be studied to understand enzyme function and specificity.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-2-(3-oxobutyl)cyclopropane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    (1R,2S)-2-(3-hydroxybutyl)cyclopropane-1-carbaldehyde: Similar structure but with a hydroxyl group instead of a ketone.

Uniqueness

    Structural Features: The combination of a cyclopropane ring with both a 3-oxobutyl group and an aldehyde group is unique and may confer specific reactivity and properties.

    Reactivity: The presence of both an aldehyde and a ketone group in close proximity can lead to unique chemical behavior and reactivity patterns.

Properties

CAS No.

32543-79-6

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

(1R,2S)-2-(3-oxobutyl)cyclopropane-1-carbaldehyde

InChI

InChI=1S/C8H12O2/c1-6(10)2-3-7-4-8(7)5-9/h5,7-8H,2-4H2,1H3/t7-,8-/m0/s1

InChI Key

OYJRLNHODRSJIZ-YUMQZZPRSA-N

Isomeric SMILES

CC(=O)CC[C@H]1C[C@H]1C=O

Canonical SMILES

CC(=O)CCC1CC1C=O

Origin of Product

United States

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